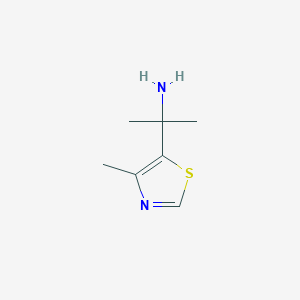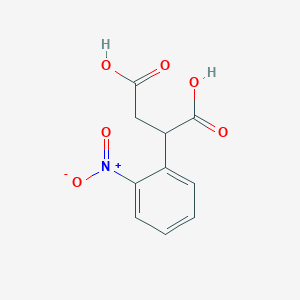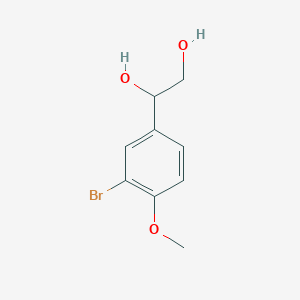
5-methyl-1-(trifluoromethyl)-1H-pyrazol-4-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties. This compound, in particular, has garnered attention for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with trifluoromethylamine under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs a multicomponent approach, utilizing readily available starting materials and catalysts to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation often employs reagents like chlorine or bromine, while nitration uses nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
5-methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor of certain biological pathways. This compound can modulate enzyme activity, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: Known for its anticancer properties.
1-aryl-3,4,5-substituted pyrazoles: Used in the synthesis of bioactive molecules.
Uniqueness
5-methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride stands out due to its unique trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C5H7ClF3N3 |
|---|---|
Molecular Weight |
201.58 g/mol |
IUPAC Name |
5-methyl-1-(trifluoromethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C5H6F3N3.ClH/c1-3-4(9)2-10-11(3)5(6,7)8;/h2H,9H2,1H3;1H |
InChI Key |
CUVFKWBNVIKXMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


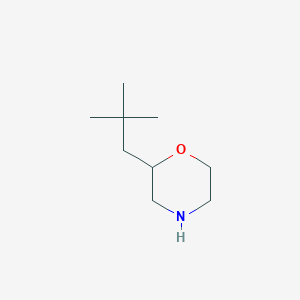
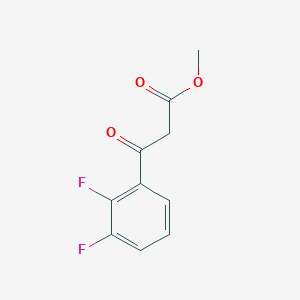
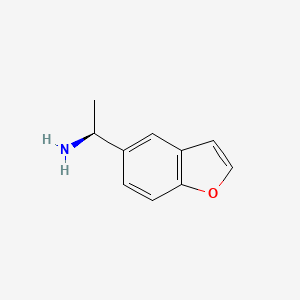
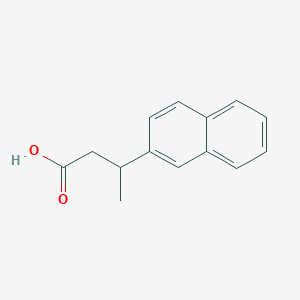

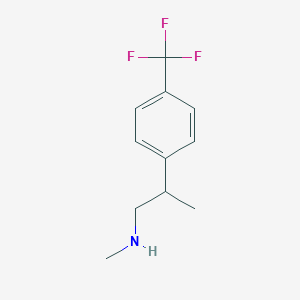
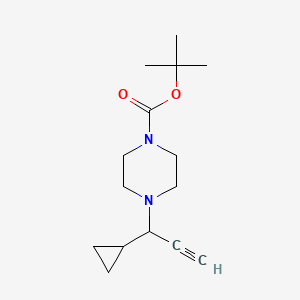
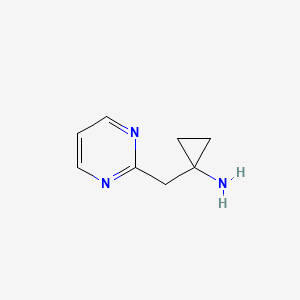
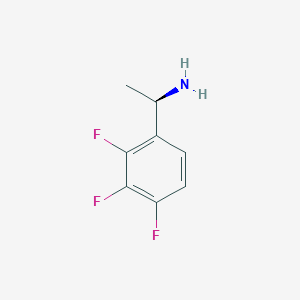
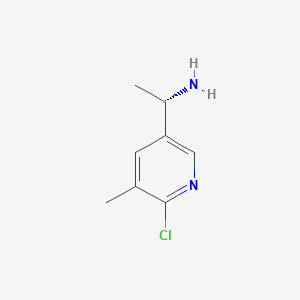
![3-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13604963.png)
